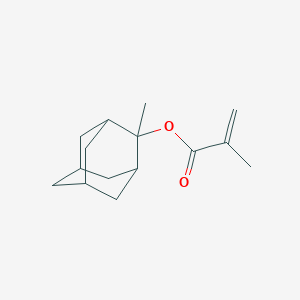

2-Methyl-2-adamantyl methacrylate

Übersicht

Beschreibung

2-Methyl-2-adamantyl methacrylate is a chemical compound with the molecular formula C15H22O2. It is a methacrylate ester derived from adamantane, a highly stable and rigid hydrocarbon. This compound is known for its unique structural properties, which make it valuable in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methyl-2-adamantyl methacrylate can be synthesized through a reaction involving 2-methyladamantanol and vinyl methacrylate. The process typically involves the following steps:

Reaction Setup: Add n-heptane to a four-necked flask equipped with a stirring paddle, condenser tube, and thermometer.

Reactant Addition: Introduce 2-methyladamantanol and a polymerization inhibitor such as tetrachlorobenzoquinone to the system.

pH Adjustment: Add a basic ion exchange resin to adjust the pH to 7-8.

Cooling: Cool the reaction mixture to -13°C.

Vinyl Methacrylate Addition: Slowly add vinyl methacrylate dropwise to the reaction system.

Reaction Monitoring: Maintain the reaction for several hours, monitoring the progress and taking samples for detection.

Phase Separation: After the reaction is complete, add water to the system, stir, and extract the phases.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-2-adamantyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize rapidly to form high molecular weight polymers.

Esterification: Reacts with hydroxyl groups to form ester linkages.

Self-Assembly: Exhibits the ability to self-assemble, making it a supramolecular material.

Common Reagents and Conditions:

Polymerization: Typically involves radical initiators and controlled temperature conditions.

Esterification: Requires the presence of hydroxyl-containing compounds and appropriate catalysts.

Self-Assembly: Conditions depend on the specific application and desired supramolecular structure.

Major Products Formed:

Polymers: High molecular weight polymers with specific properties.

Esters: Various ester derivatives depending on the reactants used.

Supramolecular Structures: Complex assemblies with unique properties.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Polymerization Mechanisms

The primary application of 2-Methyl-2-adamantyl methacrylate is in the synthesis of high-performance polymers. The compound can undergo various polymerization processes including:

- Free Radical Polymerization : This method allows for the rapid formation of high molecular weight polymers.

- Anionic Polymerization : Utilized for producing polymers with specific functionalities.

- Photopolymerization : Enables curing processes in applications such as coatings and adhesives.

The rigid adamantyl structure enhances thermal stability and mechanical strength in the resulting polymers, making them suitable for demanding environments.

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Density | 1.1 g/cm³ |

| Boiling Point | 301.3 °C |

| Refractive Index | 1.516 |

| Flash Point | 122.8 °C |

Biomedical Applications

Due to its biocompatibility and mechanical properties, this compound has significant potential in biomedical fields:

- Medical Devices : Used in the fabrication of implants and artificial joints due to its stability and resistance to degradation.

- Dental Materials : Employed in dental adhesives and restorative materials.

- Biosensors : Its properties allow for the development of sensitive biosensing platforms.

Case Study: Use in Dental Applications

A study demonstrated that dental composites incorporating this compound exhibited improved mechanical properties and lower shrinkage during polymerization compared to traditional materials, enhancing their longevity and effectiveness in clinical settings .

Optical Materials

The introduction of the adamantyl structure significantly improves the optical transparency and refractive index of polymers made from this compound. This makes it suitable for:

- Optical Lenses : High-performance lenses that require clarity and durability.

- Optical Fibers : Enhanced transmission properties due to low scattering losses.

Coatings and Adhesives

The chemical resistance and adhesion properties of polymers derived from this compound make them ideal for:

- High-Performance Coatings : Used in automotive, aerospace, and construction industries to protect surfaces from environmental degradation.

- Adhesives : Formulations that require strong bonding capabilities while maintaining flexibility.

Semiconductor Industry

In semiconductor manufacturing, this compound is used as a material for photoresists due to its high resistance to dry etching processes. This is crucial as semiconductor patterns become increasingly miniaturized.

Table 2: Comparison of Resist Materials

| Material Type | Resolution Capability | Dry Etching Resistance |

|---|---|---|

| Conventional Resists | Moderate | Low |

| Adamantyl-based Resists | High | High |

Wirkmechanismus

The mechanism by which 2-Methyl-2-adamantyl methacrylate exerts its effects involves its ability to undergo polymerization and form stable, high molecular weight polymers. The rigid adamantane structure provides stability and resistance to degradation, making it suitable for various applications. The compound interacts with molecular targets through ester linkages and self-assembly processes, contributing to its unique properties .

Vergleich Mit ähnlichen Verbindungen

- 2-Ethyl-2-adamantyl methacrylate

- 3-Hydroxy-1-adamantyl methacrylate

- α-Gamma-butyrolactone methacrylate

Comparison: 2-Methyl-2-adamantyl methacrylate is unique due to its high reactivity and ability to form high molecular weight polymers rapidly. Compared to similar compounds, it offers better stability and resistance to environmental factors, making it more suitable for applications requiring durability and longevity .

Biologische Aktivität

Chemical Structure and Properties

2-Methyl-2-adamantyl methacrylate (MAMA) is a monomer with the chemical formula . It features a methacrylate functional group, characterized by its vinyl double bond and ester linkage, which makes it a significant building block in polymer chemistry. The compound is derived from adamantane, a polycyclic hydrocarbon known for its unique three-dimensional structure, which imparts distinctive physical and chemical properties to its derivatives. The methyl group at the 2-position enhances its reactivity and solubility, facilitating various applications, particularly in polymerization processes.

General Toxicity and Safety Data

While specific biological activity data for this compound is limited, it is classified as an irritant. Contact with skin or eyes can cause irritation, necessitating careful handling in laboratory and industrial settings. Safety data sheets emphasize the hazardous nature of this compound, indicating that exposure should be minimized.

Antimicrobial Activity

Research indicates that this compound exhibits some antimicrobial properties. Studies have shown that MAMA demonstrates activity against Gram-positive bacteria, showcasing moderate effectiveness in inhibiting bacterial growth. This property may be attributed to the compound's structural characteristics, which influence its interaction with microbial membranes .

Polymerization and Its Biological Implications

MAMA is primarily utilized in the synthesis of high-performance polymers. These polymers are often employed in coatings and adhesives due to their enhanced mechanical properties and thermal stability. The biological implications of these polymers can vary widely based on their application; for instance, coatings used in medical devices may require biocompatibility assessments to ensure safety upon contact with biological tissues .

Case Study 1: Antimicrobial Properties

In a study published in ACS Applied Polymer Materials, researchers evaluated the antimicrobial activity of polymers derived from MAMA through nitroxide-mediated polymerization (NMP). The findings indicated that specific formulations exhibited significant activity against various bacterial strains, suggesting potential applications in biomedical fields where infection control is critical .

Case Study 2: Biocompatibility Assessments

Another study focused on the biocompatibility of MAMA-derived polymers used in medical applications. The research highlighted that while MAMA itself may pose irritant risks, when polymerized into larger structures, the resulting materials could exhibit reduced cytotoxicity and improved compatibility with human cells. This indicates that the biological activity of MAMA can be significantly altered through polymerization processes .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Ethyl-2-adamantyl methacrylate | Methacrylate | Ethyl group enhances solubility compared to methyl. |

| Adamantyl acrylate | Acrylate | Lacks the methyl group; different reactivity profile. |

| 1-Adamantyl methacrylate | Methacrylate | Positioned at the 1-site; affects polymer properties differently. |

These compounds exhibit unique characteristics influenced by their specific substituents on the adamantane framework, impacting their reactivity and applications in polymer chemistry.

Eigenschaften

IUPAC Name |

(2-methyl-2-adamantyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)14(16)17-15(3)12-5-10-4-11(7-12)8-13(15)6-10/h10-13H,1,4-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYDISGSYGFRJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1(C2CC3CC(C2)CC1C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

181020-29-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methyltricyclo[3.3.1.13,7]dec-2-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181020-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00431592 | |

| Record name | 2-METHYL-2-ADAMANTYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177080-67-0 | |

| Record name | 2-Methyl-2-adamantyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177080-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-METHYL-2-ADAMANTYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methacryloyloxy-2-methyladamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.